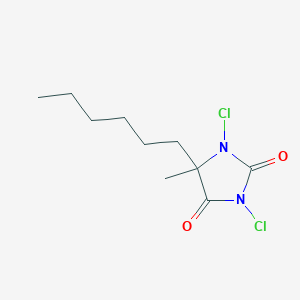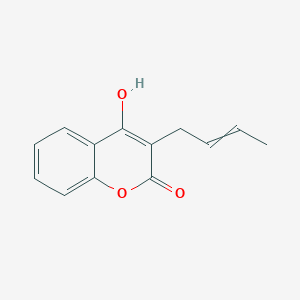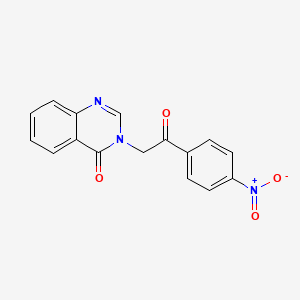![molecular formula C9H17NO6 B14367792 2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid CAS No. 93289-36-2](/img/structure/B14367792.png)
2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a butanedioic acid backbone with a bis(2-hydroxyethyl)amino group attached to it. It is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid typically involves the reaction of ethylene oxide with methylamine at elevated temperatures and pressures. The reaction is carried out at temperatures ranging from 100°C to 170°C and pressures from 0.588 MPa to 9.8066 MPa . The product is then purified through distillation and rectification to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bis(2-hydroxyethyl)amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)amino group can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The compound’s effects are mediated through these interactions, which can modulate various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[Bis(2-methyloxyethyl)amino]acetic acid, methyl ester: Similar structure but with methyloxyethyl groups instead of hydroxyethyl groups.
3-[Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid: Contains a sulfonic acid group instead of a butanedioic acid backbone.
Uniqueness
2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
93289-36-2 |
|---|---|
Formule moléculaire |
C9H17NO6 |
Poids moléculaire |
235.23 g/mol |
Nom IUPAC |
2-[[bis(2-hydroxyethyl)amino]methyl]butanedioic acid |
InChI |
InChI=1S/C9H17NO6/c11-3-1-10(2-4-12)6-7(9(15)16)5-8(13)14/h7,11-12H,1-6H2,(H,13,14)(H,15,16) |
Clé InChI |
CPANHLIITJEXGQ-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(CCO)CC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)

![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)



![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)

![2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one](/img/structure/B14367769.png)



